Diiodoacetylene Diiodoacetylene
Brand Name: Vulcanchem
CAS No.: 624-74-8
VCID: VC18417261
InChI: InChI=1S/C2I2/c3-1-2-4
SMILES:
Molecular Formula: C2I2
Molecular Weight: 277.83 g/mol

Diiodoacetylene

CAS No.: 624-74-8

Cat. No.: VC18417261

Molecular Formula: C2I2

Molecular Weight: 277.83 g/mol

* For research use only. Not for human or veterinary use.

Diiodoacetylene - 624-74-8

Specification

CAS No. 624-74-8
Molecular Formula C2I2
Molecular Weight 277.83 g/mol
IUPAC Name 1,2-diiodoethyne
Standard InChI InChI=1S/C2I2/c3-1-2-4
Standard InChI Key XANKMCMFEJCODV-UHFFFAOYSA-N
Canonical SMILES C(#CI)I

Introduction

Structural and Synthetic Foundations of Diiodoacetylene

Molecular Architecture

X-ray crystallographic studies confirm that diiodoacetylene adopts a linear geometry, with iodine atoms symmetrically bonded to a central carbon-carbon triple bond . The I−C bond length measures approximately 2.03 Å, characteristic of strong covalent interactions, while the C≡C bond maintains a typical length of 1.20 Å . This structural rigidity contributes to its volatility and propensity for halogen bonding, as the iodine atoms present accessible σ-holes for non-covalent interactions .

Synthesis Protocols

Two primary methods dominate diiodoacetylene production:

  • Trimethylsilylacetylene Iodination: Treatment of trimethylsilylacetylene with iodine in dichloromethane yields diiodoacetylene alongside trimethylsilyl iodide byproducts . This method prioritizes controlled reaction conditions to prevent premature decomposition.

  • Hypochlorite-Mediated Synthesis: Aqueous potassium iodide reacts with acetylene gas (generated from calcium carbide) under sodium hypochlorite addition, producing diiodoacetylene via unstable hypoiodite intermediates . The reaction proceeds through three stages:

    CaC2+2H2OCa(OH)2+C2H2\text{CaC}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{C}_2\text{H}_2 KI+NaOClKCl+NaOI\text{KI} + \text{NaOCl} \rightarrow \text{KCl} + \text{NaOI} 2NaOI+C2H22NaOH+C2I22\text{NaOI} + \text{C}_2\text{H}_2 \rightarrow 2\text{NaOH} + \text{C}_2\text{I}_2

Yields approach 88% when hypoiodite decomposition pathways are minimized .

Physicochemical Properties

Thermal and Mechanical Stability

Diiodoacetylene decomposes explosively at temperatures exceeding 80°C, with shock, friction, or rapid heating triggering detonation . Comparative analysis with other dihaloacetylenes reveals its relative stability:

PropertyDiiodoacetyleneDichloroacetyleneDibromoacetylene
Decomposition Temp (°C)80-3025
VolatilityModerateHighModerate
Impact SensitivityHighExtremeExtreme

Data aggregated from .

Spectroscopic Characteristics

  • Raman Spectroscopy: Strong absorption at 2100 cm⁻¹ confirms the C≡C stretching mode .

  • UV-Vis: Absorption maxima at 285 nm and 320 nm correlate with π→π* transitions in the iodinated triple bond system .

  • NMR: Due to paramagnetic iodine effects, 13C^{13}\text{C} NMR signals broaden significantly, complicating structural analysis .

Thermochemical Profile

The ATcT thermochemical network reports the gas-phase enthalpy of formation (ΔfHΔ_fH^\circ) for diiodoacetylene as 237.8±2.1 kJ/mol237.8 \pm 2.1\ \text{kJ/mol} . Key correlated species influencing this value include iodine monoxide (IO) and acetylene derivatives, with covariance matrix analysis revealing strong anti-correlation (r=0.79r = -0.79) with iodobenzene formation energetics .

Halogen Bonding and σ-Hole Interactions

As a prototypical halogen bond donor, diiodoacetylene engages in directional interactions with Lewis bases through its iodine σ-holes . Computational studies quantify the σ-hole potentials at +25 kcal/mol for each iodine, enabling strong binding to electron-rich species like amines and carboxylates . This behavior underpins its role in:

  • Supramolecular Assembly: Directing crystalline packing via I···N and I···O interactions .

  • Reactivity Modulation: Polarizing substrates in metal-free coupling reactions, mimicking transition metal catalysis .

Hazard ParameterSpecification
Transport ClassificationProhibited
Storage Temperature< -20°C (dark conditions)
DecontaminationEthanol wash followed by NaHCO₃ neutralization

Explosive decomposition products include iodine vapors and carbonaceous residues, necessitating negative-pressure fume hoods and blast shields during manipulation .

Applications and Research Frontiers

While its instability limits industrial use, diiodoacetylene serves critical roles in:

  • Halogen Bond Catalysis: Mediating enantioselective transformations through σ-hole interactions .

  • Energetic Materials Research: Benchmarking explosive sensitivity in polynuclear iodine compounds .

  • Spectroscopic Standards: Calibrating Raman systems for triple-bond analytes .

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